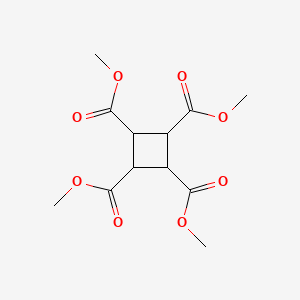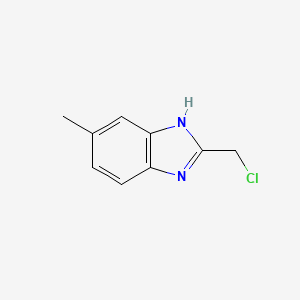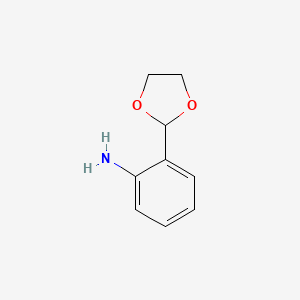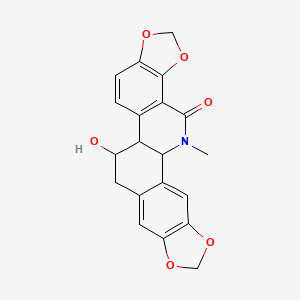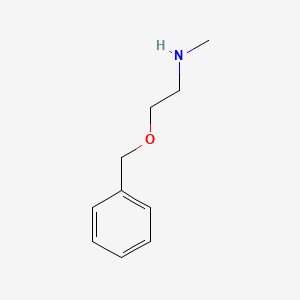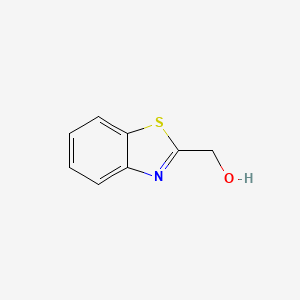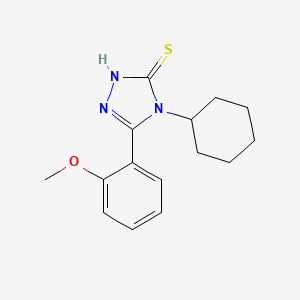
4-Cyclohexyl-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as 4-CHMT, is a heterocyclic thiol compound that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Die Verbindung wurde auf ihre potenzielle Antitumor-Aktivität untersucht . In-vitro-Studien haben gezeigt, dass sie eine potente zytotoxische/antiproliferative Wirkung in zeit- und dosisabhängiger Weise über induzierte Apoptose von HepG2-Zellen ausüben kann . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antikrebsmittel eingesetzt werden könnte.
Pharmakologische Aktivitäten
Verbindungen mit einer symmetrischen Triazol-Einheit, wie die in Frage stehende, zeigen Berichten zufolge ein breites Spektrum an pharmakologischen Aktivitäten . Zu diesen gehören antibakterielle, antimykotische, antimikrobielle, antimykobakterielle, antipyretische, Antikrebs-, Anticonvulsiva- und entzündungshemmende Aktivitäten .
Arzneimittelentwicklung
Die Triazol-Einheit in dieser Verbindung findet sich auch in mehreren bekannten Arzneimitteln . Dazu gehören Alprazolam (Beruhigungsmittel), Benatreden (Diuretikum), Trapidil (Hypotonikum), Trazodon (Antidepressivum), Anastrozol, Letrozol, Vorazol (antineoplastisch), Ribavirin (antiviral) und Antimykotika wie Fluconazol, Itraconazol, Voriconazol . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Medikamente mit ähnlichen Wirkungen eingesetzt werden könnte.
Chemische Synthese
Die Verbindung kann aus Thiocarbamaten in Ethanol synthetisiert werden, das in 4 N NaOH gelöst und 2 Stunden lang unter Rückfluss erhitzt wird . Dieser Prozess könnte bei der Entwicklung neuer Syntheseverfahren und Reaktionen eingesetzt werden.
Strukturanalyse
Die Struktur der Verbindung wurde durch Elementaranalyse und spektroskopische Daten bestätigt . Dies deutet darauf hin, dass sie in Studien zur Strukturchemie und Molekülmodellierung eingesetzt werden könnte.
Entwicklung bioaktiver Moleküle
Der Pyridinring, ein prominentes Gerüst, das in verschiedenen bioaktiven Molekülen vorkommt, hat eine wichtige Rolle bei der Entwicklung verschiedener Arzneimittel gespielt . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer bioaktiver Moleküle eingesetzt werden könnte.
Wirkmechanismus
- Induction of apoptosis (programmed cell death) in cancer cells is a possible mechanism, as indicated by enhanced caspase-3 activity .
- Triazoles, in general, exhibit diverse activities, including antibacterial, antifungal, and anticancer effects. Their impact on various cellular pathways depends on the specific substitution pattern .
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .
Cellular Effects
The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can lead to alterations in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have distinct biological activities .
Dosage Effects in Animal Models
The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Metabolic Pathways
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biological activities. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence the levels of metabolites, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence its interactions with biomolecules and its effects on cellular processes .
Eigenschaften
IUPAC Name |
4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJILUVXAUVDBOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357609 |
Source


|
| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23195-34-8 |
Source


|
| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

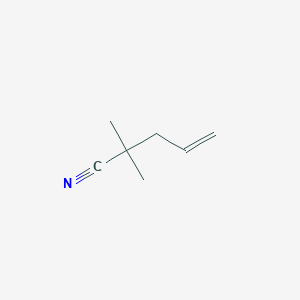
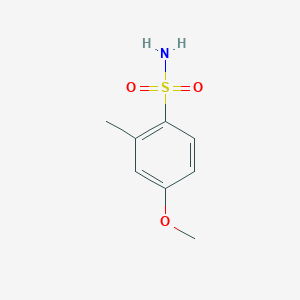
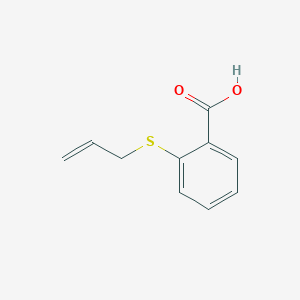
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
